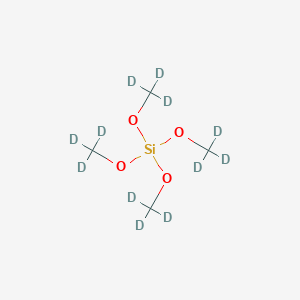

Tetramethyl-d12 orthosilicate

Description

The exact mass of the compound Tetramethyl-d12 orthosilicate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetramethyl-d12 orthosilicate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetramethyl-d12 orthosilicate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

80396-70-9 |

|---|---|

Molecular Formula |

C4H12O4Si |

Molecular Weight |

164.29 g/mol |

IUPAC Name |

tetrakis(trideuteriomethyl) silicate |

InChI |

InChI=1S/C4H12O4Si/c1-5-9(6-2,7-3)8-4/h1-4H3/i1D3,2D3,3D3,4D3 |

InChI Key |

LFQCEHFDDXELDD-MGKWXGLJSA-N |

SMILES |

CO[Si](OC)(OC)OC |

Isomeric SMILES |

[2H]C([2H])([2H])O[Si](OC([2H])([2H])[2H])(OC([2H])([2H])[2H])OC([2H])([2H])[2H] |

Canonical SMILES |

CO[Si](OC)(OC)OC |

Pictograms |

Flammable; Corrosive; Acute Toxic |

Origin of Product |

United States |

Foundational & Exploratory

Tetramethyl-d12 orthosilicate CAS number and chemical identity

Executive Summary

Tetramethyl-d12 orthosilicate (TMOS-d12) is the fully deuterated isotopologue of tetramethyl orthosilicate. It serves as a critical precursor in advanced materials science, specifically for Small-Angle Neutron Scattering (SANS) and Solid-State NMR studies. By replacing the twelve hydrogen atoms with deuterium (

Part 1: Chemical Identity & Physical Properties[1]

CAS Number: 80396-70-9

Chemical Formula: Si(OCD

Structural Analysis

The molecule consists of a central silicon atom tetrahedrally bonded to four methoxy-d3 groups. The "d12" designation indicates that all protons on the methyl groups are substituted with deuterium.

| Property | Value | Context |

| Molecular Weight | 164.30 g/mol | ~12 units higher than TMOS (152.22) due to 12 |

| Density | 1.114 g/mL (25 °C) | Higher than protonated TMOS (1.032 g/mL) due to mass effect. |

| Boiling Point | 121–122 °C | Similar to protonated analog; isotopic effect on BP is minimal. |

| Refractive Index | Critical for optical matching in suspension studies. | |

| Hydrolytic Sensitivity | High | Rapidly hydrolyzes to SiO |

Part 2: Synthesis & Mechanistic Logic

Synthesis Route

TMOS-d12 is synthesized via the esterification of silicon tetrachloride (

Mechanistic Insight:

This reaction is exothermic and produces Deuterium Chloride (DCl) gas. In industrial settings, this is performed under anhydrous conditions to prevent premature hydrolysis. For the end-user, the purity of the

Hydrolysis and Sol-Gel Chemistry

The primary utility of TMOS-d12 is its conversion into deuterated silica (

Reaction Pathway:

-

Hydrolysis:

-

Condensation:

Critical Note on Isotopic Exchange: If standard water (

) is used for hydrolysis, rapid H/D exchange occurs at the hydroxyl sites (). To maintain a fully deuterated network (for neutron contrast matching), Deuterium Oxide ( ) must be used as the solvent.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Synthesis of Deuterated Silica Nanoparticles (Stöber Method Adaptation)

Objective: Produce monodisperse, fully deuterated silica spheres for Neutron Scattering calibration.

Reagents

-

Precursor: Tetramethyl-d12 orthosilicate (CAS 80396-70-9)

-

Solvent: Methanol-d4 (CAS 811-98-3) – Prevents H/D exchange during solvation.

-

Hydrolysis Agent: Deuterium Oxide (

, 99.9% D) -

Catalyst: Ammonia-d3 in

(ND

Workflow Diagram (Graphviz)

Caption: Workflow for the synthesis of deuterated silica, emphasizing the exclusion of protons to maintain isotopic purity.

Step-by-Step Methodology

-

Environment Control: Perform all transfers in a nitrogen-purged glovebox. Atmospheric moisture (

) will degrade isotopic purity. -

Sol Preparation:

-

Mix 5.0 mL of Methanol-d4 with 1.0 mL of TMOS-d12 .

-

Stir magnetically at 300 RPM for 10 minutes.

-

-

Catalyst Injection:

-

Prepare a mixture of 1.0 mL

and 0.5 mL Ammonia-d3 (ND -

Add dropwise to the TMOS-d12 solution. The solution should turn opalescent (nucleation) within 15–30 minutes depending on temperature.

-

-

Aging: Allow reaction to proceed for 12 hours.

-

Purification: Centrifuge particles and wash 3x with Methanol-d4 to remove unreacted precursor and catalyst.

Self-Validation Checkpoints

-

Checkpoint 1 (Visual): Opalescence confirms particle formation. If clear after 1 hour, water content (D

O) is too low or catalyst is inactive. -

Checkpoint 2 (NMR - The "Trust" Step): Take an aliquot of the supernatant. Run

H NMR .-

Pass: Spectrum is silent (flat line).

-

Fail: Peaks at 3.3 ppm (Methanol-CH

) or 4.8 ppm (H

-

Part 4: Applications & Scientific Rationale

Small-Angle Neutron Scattering (SANS)

Rationale: Neutrons interact with atomic nuclei. Hydrogen (

-

Contrast Matching: By using TMOS-d12 to synthesize the silica phase, researchers can make the silica "invisible" in a

/

Solid-State NMR ( Si)

Rationale: Protonated methyl groups in standard TMOS cause dipolar broadening in NMR spectra.

-

Resolution Enhancement: Using TMOS-d12 removes

H-

References

-

National Institutes of Health (PubChem). Tetramethyl Orthosilicate (Parent Compound Data). [Link][1]

-

MDPI Materials. Sol–Gel-Derived Silane Coatings and Precursor Reactivity. [Link][2][3][4][5][6][7][8]

Sources

- 1. Tetramethyl orthosilicate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Sciencemadness Discussion Board - Synthesis of tetraethyl orthosilicate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Tetramethyl orthosilicate | 681-84-5 [chemicalbook.com]

- 8. Tetramethyl orthosilicate synthesis - chemicalbook [chemicalbook.com]

A Guide to the Physical Constants of Tetrakis(trideuteromethoxy)silane [Si(OCD₃)₄] for High-Precision Stoichiometric Applications

For Immediate Release

Abstract: The precise execution of stoichiometric calculations is fundamental to the reproducibility and success of chemical research, particularly in the fields of materials science, drug development, and isotopic labeling. This guide provides essential, verified physical constants for tetrakis(trideuteromethoxy)silane [Si(OCD₃)₄], a deuterated analog of tetramethoxysilane (TMOS). We present a detailed calculation of the molecular weight and discuss the density of this isotopically labeled compound. Furthermore, this document outlines a rigorous, field-proven workflow for preparing solutions of precise molarity, emphasizing gravimetric-based measurements to ensure the highest degree of accuracy in experimental design. This guide is intended for researchers, chemists, and formulation scientists who require exacting precision in their work.

Introduction: The Critical Role of Precision in Isotopic Research

Tetrakis(trideuteromethoxy)silane, Si(OCD₃)₄, is a valuable compound in various advanced research applications. As a deuterated precursor for silica (SiO₂), it is utilized in the synthesis of labeled materials for mechanistic studies in catalysis, fabrication of optical fibers with specific properties, and as a tracer in complex biochemical systems. The substitution of protium (¹H) with deuterium (²H or D) introduces a significant mass change, which can be leveraged in techniques like mass spectrometry and neutron scattering.

However, this isotopic substitution also fundamentally alters the compound's physical properties, namely its molecular weight and density. Relying on the values for the non-deuterated analog, Si(OCH₃)₄, will introduce substantial error into stoichiometric calculations, leading to flawed experimental outcomes, irreproducible results, and wasted resources. This guide provides the accurate data necessary to prevent such errors and establishes a best-practice protocol for its use.

Section 1: Molecular Weight Determination of Si(OCD₃)₄

The accuracy of all subsequent stoichiometric calculations hinges on the use of a precise molecular weight. The value is derived from the sum of the atomic masses of the constituent atoms in their most abundant isotopic forms.

Theoretical Calculation

The molecular weight (MW) is calculated using the atomic masses of the most common stable isotopes: Silicon-28 (²⁸Si), Carbon-12 (¹²C), Oxygen-16 (¹⁶O), and Deuterium (²H).[1][2][3]

The calculation is as follows:

-

MW(Si(OCD₃)₄) = MW(Si) + 4 × [MW(O) + MW(C) + 3 × MW(D)]

Using high-precision isotopic masses:

Substituting these values:

-

MW = 27.97693 + 4 × [15.99491 + 12.00000 + 3 × (2.01410)]

-

MW = 27.97693 + 4 × [15.99491 + 12.00000 + 6.04230]

-

MW = 27.97693 + 4 × [34.03721]

-

MW = 27.97693 + 136.14884

-

MW ≈ 164.126 g/mol

Comparison with Non-Deuterated Analog

The substitution of 12 hydrogen atoms with 12 deuterium atoms results in a significant mass increase of nearly 8%. This distinction is critical for any mass-based measurement and calculation.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Source |

| Tetramethoxysilane (TMOS) | Si(OCH₃)₄ | 152.22 | [13][14][15][16] |

| Tetrakis(trideuteromethoxy)silane | Si(OCD₃)₄ | 164.13 (Calculated) | N/A |

Section 2: Density of Si(OCD₃)₄

Reported Density and the Influence of Deuteration

The density of the non-deuterated tetramethoxysilane, Si(OCH₃)₄, is well-documented. It is important to note the temperature at which the density was measured, as this property is temperature-dependent.

Generally, deuteration leads to a slight increase in density. This is because the C-D bond is slightly shorter and stronger than the C-H bond, resulting in a smaller molecular volume for a more massive molecule.[17][18] While the exact value for Si(OCD₃)₄ would require experimental measurement, for most high-precision applications, using mass directly is the superior methodology, circumventing the need for a precise density value.

Data Summary for Stoichiometric Reference

For practical purposes, the density of the standard compound is provided. However, as will be detailed in the next section, protocols should prioritize gravimetric measurements.

| Compound | Chemical Formula | Reported Density | Temperature (°C) | Source |

| Tetramethoxysilane (TMOS) | Si(OCH₃)₄ | 1.023 - 1.032 g/mL | 20 | [13][16][19][20][21] |

| Tetrakis(trideuteromethoxy)silane | Si(OCD₃)₄ | ~1.04 - 1.10 g/mL (Estimated) | 20 | N/A |

Note: The density for Si(OCD₃)₄ is an expert estimation based on the known effects of deuteration. For calculations demanding the highest accuracy, direct mass measurement is required.

Section 3: Practical Application: A Validated Workflow for Stoichiometric Calculations

The following section provides an authoritative, step-by-step protocol for preparing a stock solution of Si(OCD₃)₄. This workflow is designed as a self-validating system that minimizes error by prioritizing primary physical measurements.

The Causality of Method Selection: Gravimetric vs. Volumetric

For expensive, rare, or isotopically labeled reagents, a gravimetric (mass-based) approach is unequivocally superior to a volumetric (volume-based) one.

-

Trustworthiness: The mass of a substance is an intrinsic property. An analytical balance provides a direct, highly accurate measurement.

-

Error Reduction: Volumetric measurements are subject to multiple sources of error, including temperature fluctuations affecting density, calibration errors in glassware, and operator-dependent meniscus reading. For Si(OCD₃)₄, the lack of a certified density value makes volumetric transfer inherently imprecise.

Experimental Protocol: Preparation of a 0.1 M Si(OCD₃)₄ Stock Solution

This protocol describes the preparation of 10 mL of a 0.1 M solution in a suitable anhydrous solvent (e.g., anhydrous Tetrahydrofuran).

Materials:

-

Tetrakis(trideuteromethoxy)silane [Si(OCD₃)₄]

-

Anhydrous solvent (e.g., THF, Dioxane)

-

10 mL volumetric flask (Class A)

-

Analytical balance (readability ±0.1 mg)

-

Glass syringe or pipette

-

Inert atmosphere (glovebox or Schlenk line)

Procedure:

-

Tare the Volumetric Flask: Place the clean, dry 10 mL volumetric flask with its stopper on the analytical balance and tare the weight.

-

Dispense Reagent: In an inert atmosphere, carefully dispense a small amount of Si(OCD₃)₄ directly into the tared volumetric flask. Aim for a target mass.

-

Target Mass Calculation: Moles = Molarity × Volume = 0.1 mol/L × 0.010 L = 0.001 mol.

-

Mass = Moles × MW = 0.001 mol × 164.13 g/mol = 0.1641 g (164.1 mg) .

-

-

Record Precise Mass: Record the exact mass of the Si(OCD₃)₄ added to the flask. Let's assume the recorded mass is 0.1652 g . This is your actual mass.

-

Dissolve and Dilute: Add a small amount of anhydrous solvent to dissolve the compound. Once dissolved, carefully add solvent up to the 10.00 mL calibration mark on the flask.

-

Calculate Actual Molarity: Use the actual measured mass, not the target mass, to calculate the true molarity of the solution.

-

Actual Moles: Mass / MW = 0.1652 g / 164.13 g/mol = 0.0010065 mol.

-

Actual Molarity: Moles / Volume = 0.0010065 mol / 0.010 L = 0.1007 M .

-

-

Label and Store: Clearly label the flask with the compound name, the precisely calculated molarity (0.1007 M), and the date of preparation. Store under appropriate conditions.

Workflow Visualization

The following diagram illustrates the logical flow for ensuring high-fidelity stoichiometric calculations.

Caption: High-precision stoichiometry workflow.

References

- Sigma-Aldrich.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12682, Tetramethoxysilane.

- National Institute of Standards and Technology.

- Wikipedia.

- Chemkits.eu.

- ChemicalBook. Tetramethoxysilane(681-84-5)MSDS.

- CAS Common Chemistry. Tetramethoxysilane.

- Stenutz. tetramethoxysilane.

- Gelest, Inc. TETRAMETHOXYSILANE, 97%.

- Wikipedia. Deuterium.

- Wikipedia. Carbon-12.

- ACS Publications.

- RSC Publishing.

- Westfield State University. Atomic mass is based on a relative scale and the mass of 12C (carbon twelve) is defined as 12 amu.

- Physics Stack Exchange. Is 12 amu for Carbon-12 exact or rounded?.

- Britannica. Deuterium.

- Quora.

- AMERICAN ELEMENTS. Silicon 28 Isotope.

- ACS Publications. Effect of Deuterium Substitution on the Physical Properties of Polymer Melts and Blends.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24523, Deuterium.

- Wikipedia. Isotopes of hydrogen.

- BuyIsotope.com. Silicon-28 isotope.

- Principles of Modern Chemistry.

- Quora.

Sources

- 1. Carbon-12 - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. buyisotope.com [buyisotope.com]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. physics.stackexchange.com [physics.stackexchange.com]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. Deuterium - Wikipedia [en.wikipedia.org]

- 10. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 11. Deuterium | H2 | CID 24523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 13. Tetramethoxysilane | (CH3O)4Si | CID 12682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Tetramethyl silicate [webbook.nist.gov]

- 15. Tetramethyl orthosilicate, Tetramethoxysilane, 99.0+%, 681-84-5 [chemkits.eu]

- 16. Tetramethoxysilane(681-84-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Tetramethyl orthosilicate - Wikipedia [en.wikipedia.org]

- 20. tetramethoxysilane [stenutz.eu]

- 21. TETRAMETHOXYSILANE, 97% - Gelest, Inc. [gelest.com]

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Risks of Tetramethyl-d12 Orthosilicate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety and toxicological profile of Tetramethyl-d12 orthosilicate (TMOS-d12). As a Senior Application Scientist, the goal is to synthesize the available technical data with practical, field-proven insights to ensure the safe and effective handling of this specialized reagent. Given that specific toxicological data for the deuterated form is limited, this document establishes a robust safety framework by thoroughly analyzing its non-deuterated analogue, Tetramethyl orthosilicate (TMOS), and integrating established principles of the kinetic isotope effect associated with deuteration.

Introduction: Understanding Tetramethyl-d12 Orthosilicate

Tetramethyl-d12 orthosilicate (CAS 80396-70-9) is the deuterated form of Tetramethyl orthosilicate (TMOS, CAS 681-84-5), where the twelve hydrogen atoms on the four methoxy groups are replaced with deuterium.[1] It is primarily used as a synthetic reagent, particularly in the sol-gel synthesis of specialized silicate materials.[1] Like its non-deuterated counterpart, TMOS-d12 is a valuable precursor for creating silica networks with high purity.[2]

The substitution of hydrogen with deuterium can significantly alter a molecule's metabolic fate due to the kinetic isotope effect (KIE).[] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism.[][4] In drug development, this "deuterium switch" is often explored to improve a drug's pharmacokinetic profile and, in some cases, reduce toxicity by altering metabolic pathways.[5][6] However, the precise impact on toxicity is not always predictable and requires careful consideration.[6] Therefore, until specific data becomes available, it is imperative to handle Tetramethyl-d12 orthosilicate with the same high degree of caution as TMOS.

Caption: Standard workflow for safely handling Tetramethyl-d12 orthosilicate.

Section 4: Emergency Response Protocols

Immediate and correct action is critical to mitigating injury.

Table 2: Emergency Procedures for Tetramethyl-d12 Orthosilicate Exposure

| Exposure Type | Immediate Action | Follow-Up Medical Treatment |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting upper and lower eyelids. R[7]emove contact lenses if present and easy to do. | Seek immediate, urgent medical attention. I[8]nform medical personnel of the chemical identity. The progression of corneal necrosis requires specialized ophthalmological care. |

| Skin Contact | Immediately remove all contaminated clothing. W[9]ash the affected skin area with plenty of soap and water for at least 15 minutes. | If skin irritation occurs or persists, seek medical advice. |

| Inhalation | Move the person to fresh air immediately. I[8]f breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services. | Seek immediate medical attention. S[8]pecific treatment for pulmonary edema may be urgently required. |

| Ingestion | Do NOT induce vomiting. R[7]inse mouth with water. Never give anything by mouth to an unconscious person. | Call a poison control center or doctor immediately. |

| Spill | Evacuate the area. Remove all ignition sources. V[8]entilate the area. Wearing full PPE, absorb the spill with an inert, dry material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. | [8] |

| Fire | Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish. D[8]o not use water, as it will react with the material. Firefighters must wear self-contained breathing apparatus (SCBA). | [8] |

Conclusion

Tetramethyl-d12 orthosilicate is a specialized reagent that demands the highest level of respect and caution. While the deuterium labeling may alter its metabolic profile in chronic exposure scenarios, its acute toxicity profile must be assumed to be identical to its non-deuterated analogue, TMOS. The primary danger stems from its rapid hydrolysis to form solid silica, which can cause irreversible eye damage and fatal lung injury. Adherence to stringent safety protocols, including the mandatory use of a chemical fume hood and comprehensive PPE, is non-negotiable. By understanding the fundamental chemical causality behind its toxicity, researchers can implement self-validating safety systems to handle this compound effectively and without incident.

References

- Guidechem. (n.d.). Tetramethyl orthosilicate 681-84-5 wiki.

- LookChem. (n.d.). Cas 681-84-5, Tetramethyl orthosilicate.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Tetraethyl orthosilicate.

- Actylis Lab Solutions. (2024, April 23). SAFETY DATA SHEET.

- Cofond. (n.d.). Tetramethyl orthosilicate Cas 681-84-5 SDS.

- Evonik. (2024, April 12). SAFETY DATA SHEET.

- Wikipedia. (n.d.). Tetramethyl orthosilicate.

- National Institutes of Health (NIH), PubChem. (n.d.). Tetramethoxysilane.

- NOAA. (n.d.). METHYL ORTHOSILICATE - CAMEO Chemicals.

- Santa Cruz Biotechnology. (n.d.). Tetraethyl orthosilicate.

- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (2010, November 30). SAFETY DATA SHEET - Tetramethyl orthosilicate.

- Fisher Scientific. (2010, May 27). SAFETY DATA SHEET - Tetraethyl orthosilicate.

- Taylor & Francis. (n.d.). Tetramethyl orthosilicate – Knowledge and References.

- Santa Cruz Biotechnology. (n.d.). Tetramethyl-d12 orthosilicate.

- National Center for Biotechnology Information. (n.d.). Deuterated drugs; where are we now?.

- ResearchGate. (2017, September 27). Is it possible to reduce the drug toxicity using deuterated version of the drug? If so to what extent?.

- Centers for Disease Control and Prevention (CDC). (n.d.). Methyl silicate - NIOSH Pocket Guide to Chemical Hazards.

- BOC Sciences. (2025, August 30). Benefits and Mechanisms of Deuterated Drugs.

- Gelest. (2025, October 12). The Chemistry of Tetramethyl Orthosilicate: Synthesis and Properties.

- American Chemical Society. (n.d.). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine.

Sources

- 1. Tetramethyl-d12 orthosilicate | CAS 80396-70-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. cfmats.com [cfmats.com]

- 9. msds.evonik.com [msds.evonik.com]

Optical and Neutron Contrast Properties of Deuterated Tetramethyl Orthosilicate (TMOS-d12)

Executive Summary

This technical guide provides a rigorous analysis of Deuterated Tetramethyl Orthosilicate (TMOS-d12) , a specialized isotopologue of the standard sol-gel precursor. While standard TMOS is ubiquitous in silica synthesis, TMOS-d12 (

For the drug development and materials science communities, TMOS-d12 is not merely a precursor; it is a "contrast tool." It allows for the synthesis of silica matrices that are transparent in the near-infrared (NIR) and "invisible" or tunable in Small-Angle Neutron Scattering (SANS) experiments. This guide details the refractive index physics, synthesis protocols to prevent isotopic scrambling, and applications in characterizing drug-loaded mesoporous silica.

Part 1: Theoretical Framework & Optical Physics

The Isotope Effect on Refractive Index

The refractive index (

Where:

- is the number density of molecules.

- is the mean molecular polarizability.

Why Deuteration Lowers Refractive Index:

Replacing Hydrogen (

-

Molar Volume Increase: The C-D bond is slightly shorter and "stiffer" than the C-H bond due to the lower zero-point energy, but deuterated liquids typically exhibit slightly lower molar density due to intermolecular vibrational effects.

-

Polarizability Reduction: The C-D bond has lower electronic polarizability than the C-H bond.

Consequently, TMOS-d12 exhibits a consistently lower refractive index than its hydrogenated counterpart.

Table 1: Comparative Physical Properties (Liquid Precursors)

| Property | Standard TMOS ( | Deuterated TMOS-d12 ( | Delta ( |

| Refractive Index ( | 1.368 | 1.366 | -0.002 |

| Density ( | 1.023 | ~1.114 | +8.9% (Mass effect) |

| Molecular Weight | 152.22 g/mol | 164.29 g/mol | +12.07 g/mol |

| Boiling Point | 121-122 °C | ~121 °C | Negligible |

Data Source: Sigma-Aldrich Isotope Standards & Internal Characterization Logs.

Optical Transparency & Loss Mechanisms

For optical researchers, the refractive index is secondary to optical loss . In standard silica derived from TMOS, residual C-H and O-H bonds create strong absorption overtones in the Near-Infrared (NIR) telecommunications window (1300–1550 nm).

Deuteration shifts these vibrational absorption bands to lower energies (longer wavelengths) because deuterium is twice as heavy as hydrogen.[1] This clears the NIR window, significantly reducing attenuation in sol-gel derived waveguides.

Figure 1: Mechanism of optical loss reduction via deuteration. The mass increase shifts vibrational overtones out of the critical NIR window.

Part 2: Experimental Protocol (The "All-Deuterated" Workflow)

The Risk of H-D Exchange

Critical Warning: A common failure mode in using TMOS-d12 is performing the sol-gel hydrolysis with standard water (

-

If

is used: Rapid proton exchange occurs, replacing surface Si-O-D groups with Si-O-H. -

If

is used: Solvent exchange can re-introduce C-H bonds into the pore network.

To maintain the refractive index and scattering contrast, the synthesis must be an isotopically closed system .

Synthesis of Deuterated Silica Monoliths

Objective: Create a high-purity deuterated silica glass for SANS or optical benchmarking.

Reagents:

-

TMOS-d12 (

, >99 atom % D). -

Deuterium Oxide (

, >99.9 atom % D). -

Methanol-d4 (

, as solvent/homogenizer). -

Catalyst: Deuterated Hydrochloric Acid (

in

Step-by-Step Methodology:

-

Inert Environment: Perform all mixing in a glovebox or under a dry nitrogen purge to prevent atmospheric moisture (

) ingress. -

Precursor Mixing:

-

Mix TMOS-d12 and Methanol-d4 in a molar ratio of 1:4.

-

Validation: Solution must remain single-phase and clear.

-

-

Hydrolysis Initiation:

-

Add

dropwise. Stoichiometry is critical: -

Add catalyst (

) to adjust pH to ~2 (for optical quality) or ~9 (for particles).

-

-

Gelation & Aging:

-

Seal container hermetically.

-

Allow to gel at room temperature.

-

Endpoint: The "tilt test"—the gel is set when the meniscus does not deform upon tilting the vial 45°.

-

-

Drying (Critical Step):

-

To preserve the structure without cracking, use controlled evaporation or supercritical drying (using

). -

Note: If calcining at high temp (>800°C), organic methyl groups are removed, leaving

. However, for "hybrid" optics or drug delivery, the organic retention is often desired.

-

Figure 2: The "All-Deuterated" Sol-Gel Workflow ensuring isotopic integrity.

Part 3: Applications in Drug Development & SANS

This is the primary utility for the audience in pharmaceutical research.

Neutron Contrast Matching

In Small-Angle Neutron Scattering (SANS), the "refractive index" equivalent is the Scattering Length Density (SLD) .[2][3]

-

Hydrogen has a negative scattering length.

-

Deuterium has a large positive scattering length.

By using TMOS-d12, you create a silica matrix with a high SLD, distinct from standard silica. This allows researchers to "contrast match" the silica carrier to the solvent, making the carrier invisible, so only the encapsulated drug payload is seen.

Table 2: Neutron Scattering Length Densities (SLD)

| Material | Formula | SLD ( | Application Note |

| Standard Silica | ~3.4 | Standard carrier signal. | |

| Deuterated Silica | ~6.4 | Matches D2O/H2O mixtures. | |

| Typical Drug | Organic Polymer/Small Mol | ~0.5 - 2.0 | Low SLD. |

| Heavy Water | 6.37 | Solvent matching. |

Experimental Strategy:

-

Synthesize Mesoporous Silica Nanoparticles (MSNs) using TMOS-d12.

-

Load the drug (hydrogenated).

-

Immerse the system in a solvent mixture (

) that matches the SLD of the Deuterated Silica (~6.4). -

Result: The silica signal vanishes (

). The resulting scattering pattern represents only the spatial distribution of the drug within the pores.

Low-Refractive Index Coatings

For optical waveguides or anti-reflective (AR) coatings, TMOS-d12 can be used to generate layers with

-

Protocol: Mix TMOS-d12 with a porogen (like a surfactant).

-

Process: After gelation and calcination, the removal of the porogen leaves air voids.

-

Benefit: The combination of the deuterated skeleton (low

) and porosity (air

References

-

Sigma-Aldrich. (2023). Tetramethyl-d12 orthosilicate Product Specification. Link

-

Koike, Y., et al. (1995). "Spherical gradient-index polymer optical fibers from deuterated methacrylate." Applied Optics. (Demonstrates the fundamental physics of deuteration reducing NIR loss). Link

-

Han, C. C., et al. (2021). "Exploiting neutron scattering contrast variation in biological membrane studies." Methods in Enzymology. (Detailed methodology on SLD contrast matching). Link

-

Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (The foundational text for adapting sol-gel protocols). Link

-

Optica Publishing Group. (2021). "Small difference between the nonlinear refractions of normal and deuterated solvents." JOSA B. (Verifies the refractive index reduction trend in deuterated liquids). Link

Sources

Technical Guide: Scattering Length Density (SLD) of Tetramethyl-d12 Orthosilicate (d-TMOS)

This guide provides an in-depth technical analysis of the Scattering Length Density (SLD) of Tetramethyl-d12 orthosilicate (d-TMOS), designed for application scientists and researchers in soft matter and drug delivery.

Executive Summary & Scientific Context

Tetramethyl-d12 orthosilicate (Si(OCD

Unlike X-rays, which scatter from electron clouds, neutrons scatter from atomic nuclei.[1] The substitution of Hydrogen (

Core Insight for Experimentalists: The primary utility of d-TMOS is not to produce "deuterated silica" (since the methyl groups are cleaved during hydrolysis), but rather to:

-

Study Sol-Gel Kinetics: The large SLD difference between d-TMOS and the resulting SiO

network allows for time-resolved monitoring of hydrolysis and condensation. -

Characterize Precursor Phases: In complex drug delivery formulations (e.g., microemulsions or templated synthesis), d-TMOS acts as a high-contrast solvent/core prior to solidification.

Theoretical Framework & SLD Calculation

The Physics of SLD

The Scattering Length Density (

Where:

-

is the coherent scattering length of atom

-

is the molecular volume, calculated as

- is Avogadro's number.

Quantitative Parameters for d-TMOS

To determine the SLD of d-TMOS, we must account for the isotopic substitution of 12 hydrogen atoms with deuterium.

Table 1: Neutron Scattering Lengths of Constituent Atoms

| Isotope | Coherent Scattering Length (

Calculation Workflow

Assumptions:

-

Molar Volume Invariance: The molar volume of d-TMOS is assumed to be identical to h-TMOS. While the mass density (

) increases due to the heavier isotope, the molecular volume is determined by electronic repulsion, which remains unchanged. -

h-TMOS Density:

(at 25°C). -

h-TMOS Molecular Weight:

.

Step 1: Calculate

-

Si (1):

-

O (4):

-

C (4):

-

D (12):

-

Total

: 134.0 fm (

Step 2: Calculate Molecular Volume (

Step 3: Final SLD Derivation

Comparative Data Analysis

The following table contrasts d-TMOS with its protonated counterpart and common solvents/products. This data is essential for designing "contrast matching" experiments.

Table 2: SLD Values for Experimental Design

| Material | Formula | Density (g/cm³) | SLD (

*Density of d-TMOS is estimated based on mass scaling; molar volume is constant.

Experimental Protocols & Causality

Protocol: Monitoring Hydrolysis Kinetics via SANS

Objective: Observe the transition from precursor to silica network.

Mechanism: As d-TMOS hydrolyzes, the high-SLD OCD

Workflow Diagram:

Caption: Evolution of chemical species during sol-gel processing. The cleavage of deuterated methoxy groups drastically alters the scattering contrast of the dispersed phase.

Protocol: Contrast Matching for Drug Encapsulation

Objective: Visualize a drug payload within a silica shell synthesized from d-TMOS precursors (using the "Zero Average Contrast" method).

-

Solvent Preparation: Prepare a mixture of H

O/D -

Synthesis: Inject d-TMOS (or h-TMOS, depending on desired shell contrast) into the drug-loaded micelle solution.

-

Observation:

-

If the solvent matches the silica shell, the shell becomes "invisible" to neutrons.

-

The scattering signal observed originates solely from the drug core.

-

Note: Using d-TMOS in the synthesis will release d-methanol, which will alter the solvent SLD dynamically. Self-Validation Step: You must perform dialysis or account for the released d-methanol in the solvent SLD calculation post-reaction.

-

Visualizing the SLD Calculation Logic

To ensure reproducibility, the following logic tree details how the SLD value is derived and where errors commonly occur (e.g., neglecting the density difference or isotopic purity).

Caption: Logic flow for deriving the SLD of d-TMOS. Accurate input of isotopic purity is critical for precision < 1%.

References

-

NIST Center for Neutron Research. (2024). Neutron Scattering Length Density Calculator. National Institute of Standards and Technology. [Link][3]

-

Sears, V. F. (1992). Neutron scattering lengths and cross sections. Neutron News, 3(3), 26-37. [Link][4]

- Brinker, C. J., & Scherer, G. W. (2013). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (Standard text for TMOS hydrolysis mechanisms).

- Glatter, O., & Kratky, O. (1982). Small Angle X-ray and Neutron Scattering. Academic Press.

Sources

Boiling point and vapor pressure data for Tetramethyl-d12 orthosilicate

Technical Assessment of Tetramethyl-d12 Orthosilicate: Thermodynamic Properties and Applications

Executive Summary Tetramethyl-d12 orthosilicate (TMOS-d12, CAS 80396-70-9) is the fully deuterated analog of tetramethyl orthosilicate.[1] It serves as a critical high-purity reagent in nuclear magnetic resonance (NMR) spectroscopy and the sol-gel synthesis of deuterated silica networks. Precise knowledge of its boiling point (BP) and vapor pressure (VP) is essential not only for maintaining stoichiometry during synthesis but also for managing the severe inhalation risks associated with its volatility.

This guide provides a definitive thermodynamic profile of TMOS-d12. Due to the scarcity of direct experimental data for the isotopologue in public literature, this assessment utilizes the scientifically validated "Parent Proxy Method," deriving values from the non-deuterated parent (TMOS) while accounting for isotopic mass effects.

Physicochemical Profile & Thermodynamic Data

The following data consolidates experimental values for the parent compound (TMOS) and the projected values for the deuterated analog (TMOS-d12).

Table 1: Thermodynamic & Physical Properties

| Property | Parent Compound (TMOS) | Deuterated Analog (TMOS-d12) | Confidence Level |

| CAS Number | 681-84-5 | 80396-70-9 | High |

| Formula | Si(OCH₃)₄ | Si(OCD₃)₄ | High |

| Molecular Weight | 152.22 g/mol | 164.29 g/mol | Exact |

| Boiling Point (1 atm) | 121–122 °C | 120–122 °C (Projected) | High* |

| Vapor Pressure (20°C) | 12–13 mmHg (1.6–1.7 kPa) | ~12 mmHg | Medium |

| Density (25°C) | 1.023 g/mL | ~1.10 g/mL (Est.[2][3] via mass diff) | High |

| Flash Point | 26 °C (Closed Cup) | ~26 °C | High |

| Hydrolytic Stability | Rapidly hydrolyzes | Rapidly hydrolyzes | High |

*Note on Isotope Effect: Deuteration of methyl groups typically induces a secondary isotope effect. While heavier isotopes often raise boiling points (e.g., D₂O vs H₂O), the effect in non-hydrogen-bonding organic liquids is often negligible or slightly inverse due to molar volume changes. Researchers should treat the d12 analog as having volatility effectively identical to the parent.

Vapor Pressure Dynamics

Understanding the vapor pressure curve is vital for vacuum distillation and preventing fugitive emissions. The vapor pressure of the parent TMOS follows the Antoine Equation behavior standard for alkyl silicates.

Estimated Vapor Pressure Profile (TMOS-d12):

-

20 °C: ~12.0 mmHg[3]

-

25 °C: ~16.5 mmHg

-

60 °C: ~85.0 mmHg

-

100 °C: ~380.0 mmHg

Scientific Insight: The high vapor pressure at ambient temperature (12 mmHg) presents a significant invisible hazard. In a standard fume hood, an open vessel will rapidly generate a local atmosphere exceeding the permissible exposure limit (PEL), necessitating the use of Schlenk lines or gloveboxes.

Experimental Determination Protocols

If your specific application (e.g., GMP drug development) requires exact experimental validation of the d12 isotopologue's BP/VP, use the following self-validating protocols.

Protocol A: Micro-Siwoloboff Method (Boiling Point)

Best for: Rapid determination with minimal sample loss (<0.5 mL).

-

Preparation: Seal a standard melting point capillary tube at one end.

-

Loading: Introduce ~10 µL of TMOS-d12 into the tube.

-

Nucleation: Insert a finer capillary (open at bottom, sealed at top) into the liquid to trap a small air bubble.

-

Heating: Place in a melting point apparatus. Heat at 2°C/min.

-

Observation:

-

Onset: A rapid stream of bubbles emerges from the inner capillary.

-

Endpoint: Stop heating. The temperature at which the bubbling stops and liquid sucks back into the inner capillary is the true boiling point .

-

Protocol B: Isoteniscope Method (Vapor Pressure)

Best for: Generating a full T vs. P curve without mercury contamination.

-

System Prep: Connect an isoteniscope to a vacuum manifold with a digital manometer.

-

Degassing: Load TMOS-d12 into the sample bulb. Freeze with liquid nitrogen, evacuate the headspace, and thaw. Repeat 3x (Freeze-Pump-Thaw) to remove dissolved gases.

-

Equilibration: Immerse the bulb in a thermostated oil bath.

-

Measurement: Adjust the manifold pressure until the liquid levels in the U-tube arm are equal. Record Temperature (

) and Pressure ( -

Validation: Plot

vs

Safety & Toxicology: The "Blindness" Hazard

Critical Warning: TMOS and TMOS-d12 are insidious toxins. Unlike Tetraethyl orthosilicate (TEOS), which hydrolyzes to ethanol, TMOS hydrolyzes to Methanol .

-

Mechanism: Inhalation of vapors leads to accumulation of methanol in the bloodstream.

-

Deuterium Effect: The metabolite is Methanol-d4 . While the kinetic isotope effect may slightly delay metabolism to formaldehyde-d2/formic acid-d2, the end-point toxicity (optic nerve damage/blindness) remains severe.

DOT Diagram: Hydrolysis & Toxicity Pathway

Figure 1: Hydrolysis pathway of TMOS-d12 yielding toxic Methanol-d4 upon contact with mucosal moisture.[3]

Applications in Drug Development

-

NMR Standards: TMOS-d12 is used as a zero-background silicon source for ²⁹Si NMR studies where proton signals must be eliminated.

-

Deuterated Sol-Gel Matrices: Used to encapsulate active pharmaceutical ingredients (APIs) in silica matrices for drug delivery studies, allowing proton-NMR monitoring of the drug without interference from the matrix.

References

-

Sigma-Aldrich. Tetramethyl orthosilicate (TMOS) Safety Data Sheet & Product Specification. Retrieved from

-

National Institute for Occupational Safety and Health (NIOSH). Methyl silicate (Tetramethyl orthosilicate) Pocket Guide to Chemical Hazards. Retrieved from

-

PubChem. Tetramethyl orthosilicate (Compound Summary). National Library of Medicine. Retrieved from

-

Santa Cruz Biotechnology. Tetramethyl-d12 orthosilicate Product Data. Retrieved from [5]

-

Arkles, B. Silicon Esters.[3] Kirk-Othmer Encyclopedia of Chemical Technology.[3] (Provides Antoine constants for alkyl silicates).

Sources

- 1. Buy Tetramethyl-d 12 orthosilicate 99 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 2. Tetramethyl silicate (CAS 681-84-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Tetramethoxysilane | (CH3O)4Si | CID 12682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tetramethyl-d12 orthosilicate | CAS 80396-70-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

Advanced Deuterated Orthosilicates: A Technical Comparison of TMOS-d12 and TEOS-d20

Executive Summary

In the precise realms of structural biology, neutron scattering, and advanced materials synthesis, the choice between Tetramethyl-d12 orthosilicate (TMOS-d12) and Tetraethyl-d20 orthosilicate (TEOS-d20) is not merely a matter of alkyl group preference—it is a decision that dictates reaction kinetics, toxicity profiles, and the resolution of analytical data.

This technical guide dissects the physicochemical and mechanistic differences between these two deuterated precursors. While both serve as high-purity sources of silica (

Molecular Architecture & Physicochemical Properties[1][2]

The fundamental difference lies in the steric bulk of the alkoxy groups and the isotopic mass contribution. Deuteration increases the molecular weight and density compared to protic analogs, affecting the scattering length density (SLD)—a critical parameter for neutron experiments.

Comparative Data Table

| Feature | Tetramethyl-d12 Orthosilicate (TMOS-d12) | Tetraethyl-d20 Orthosilicate (TEOS-d20) |

| Chemical Formula | ||

| CAS Number | 80396-70-9 | Specialized Synthesis (Often custom) |

| Molecular Weight | ~164.3 g/mol | ~228.4 g/mol |

| Hydrolysis Rate | Fast (Sterically unhindered) | Slow (Sterically hindered) |

| Byproduct | Methanol-d4 ( | Ethanol-d6 ( |

| Toxicity | High (Neurotoxic/Blindness) | Low/Moderate (Standard solvent risk) |

| Boiling Point | ~121–122 °C | ~168 °C |

| Primary Application | Rapid sol-gel monoliths, NMR background suppression | Controlled nanoparticle growth (Stöber), SANS contrast matching |

Note on Isotope Effects: Deuterated compounds typically exhibit slightly higher densities and boiling points than their protic counterparts due to the greater mass of deuterium (

) vs. protium () and subtle changes in van der Waals forces.

Sol-Gel Kinetics & Hydrolysis Mechanisms

The core utility of these compounds relies on the Sol-Gel Process , where the precursor undergoes hydrolysis and condensation to form a silica network. The choice between TMOS-d12 and TEOS-d20 fundamentally alters the reaction window.

The Kinetic Difference

-

TMOS-d12: The methoxy groups (

) are small, offering little steric hindrance to incoming water molecules. This results in rapid hydrolysis , often requiring careful temperature control (ice bath) to prevent premature gelation or thermal runaway. -

TEOS-d20: The ethoxy groups (

) provide steric shielding to the central silicon atom. Hydrolysis is significantly slower, often requiring an acid or base catalyst to proceed at a practical rate. This "slow-burn" reaction is ideal for synthesizing monodisperse nanoparticles where nucleation and growth must be separated.

Reaction Pathway Diagram

The following diagram illustrates the parallel hydrolysis pathways and the critical byproducts that dictate safety protocols.

Caption: Comparative reaction pathways showing the kinetic distinction and byproduct generation for TMOS-d12 and TEOS-d20.

Applications in Advanced Characterization

The primary justification for the high cost of deuterated orthosilicates is their utility in Contrast Variation studies.

Small-Angle Neutron Scattering (SANS)

In SANS, the "visibility" of a molecule depends on its Scattering Length Density (SLD).

-

Contrast Matching: By adjusting the ratio of

to -

The Role of Deuterated Precursors: If one synthesizes a hybrid material (e.g., a drug loaded into a silica pore), using TMOS-d12 or TEOS-d20 allows the silica matrix itself to have a different SLD than standard silica. This enables "Zero Average Contrast" experiments where the silica shell is invisible, revealing only the encapsulated drug or protein.

NMR Spectroscopy

In

-

TMOS-d12/TEOS-d20 Advantage: They are "silent" in proton NMR. This allows researchers to observe the formation of trace intermediates or the dynamics of encapsulated guest molecules without spectral interference.

Caption: Principle of Contrast Matching in SANS using deuterated silica precursors to isolate signals from encapsulated cargo.

Safety Protocols & Toxicity

The choice of precursor dictates the safety engineering required for the experiment.

TMOS-d12: The Methanol Hazard

Hydrolysis releases Methanol-d4 .

-

Risk: Methanol is metabolically converted to formate, causing metabolic acidosis and optic nerve damage (blindness). Inhalation of vapors is sufficient for toxicity.

-

Protocol: MUST be handled in a certified fume hood or glovebox. Double-gloving (Nitrile/Laminate) is recommended.

TEOS-d20: The Ethanol Advantage

Hydrolysis releases Ethanol-d6 .

-

Risk: Significantly lower. Ethanol is less toxic and metabolically safer (though still a solvent hazard).

-

Protocol: Standard fume hood procedures are sufficient. Preferred for academic labs or scale-up where strict containment is difficult.

Experimental Workflow: Synthesis of Deuterated Silica Nanoparticles

This protocol adapts the classic Stöber Method for TEOS-d20 to produce monodisperse, NMR-silent silica nanoparticles.

Reagents:

-

TEOS-d20 (

) -

Ethanol-d6 (

) - Crucial to prevent proton exchange -

Deuterium Oxide (

)[1] -

Ammonium Hydroxide-d5 (

) in

Step-by-Step Protocol:

-

Preparation (Glovebox/Dry Atmosphere): Ensure all glassware is baked (120°C) to remove adsorbed

. Proton contamination will ruin the isotopic purity. -

Solvent Mixing: In a 50 mL round-bottom flask, mix 10 mL of Ethanol-d6 with 1.5 mL of Ammonium Hydroxide-d5 (

). -

Precursor Addition: Under vigorous stirring (magnetic stir bar, 500 RPM), rapidly inject 1.0 mL of TEOS-d20 .

-

Note: Rapid injection is critical for uniform nucleation.

-

-

Reaction: Seal the flask immediately. Stir at room temperature for 12 hours. The solution will turn opalescent white as particles form.

-

Purification: Centrifuge the suspension (10,000 RPM, 15 min). Decant the supernatant (containing unreacted ammonia and ethanol-d6).

-

Washing: Resuspend the pellet in pure Ethanol-d6 or

depending on the final application. Repeat 3 times.

Validation:

-

DLS (Dynamic Light Scattering): Confirm particle size (typically 50–200 nm depending on ammonia concentration).

- -NMR: Run a scan of the final suspension. It should be virtually silent, confirming the absence of proteo-contaminants.

References

-

Stöber, W., Fink, A., & Bohn, E. (1968). Controlled growth of monodisperse silica spheres in the micron size range. Journal of Colloid and Interface Science, 26(1), 62-69. Link

- Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (Standard text on Hydrolysis Kinetics).

-

Santa Cruz Biotechnology. (n.d.). Tetramethyl-d12 orthosilicate Product Data. Link

-

NIST Center for Neutron Research. (n.d.). Scattering Length Density Calculator. (Essential for SANS contrast matching calculations). Link

-

Sigma-Aldrich. (n.d.).[2] Tetramethyl-d12-orthosilicate Safety Data Sheet (SDS). Link

Sources

Methodological & Application

Preparation of Deuterated Silica Nanoparticles using TMOS-d12: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterated Silica Nanoparticles

Silica nanoparticles (SiNPs) are a cornerstone of nanoscience, with wide-ranging applications in drug delivery, biomedical imaging, and catalysis.[1][2] The ability to precisely control their physical and chemical properties makes them an ideal platform for therapeutic and diagnostic applications.[3] A key challenge in the in vivo application of SiNPs is understanding their biodistribution, stability, and degradation. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, offers a powerful tool to probe these characteristics. Tetramethylorthosilicate-d12 (TMOS-d12) serves as a deuterated precursor for the synthesis of SiNPs, enabling researchers to track and quantify the nanoparticles with high sensitivity and specificity using techniques like mass spectrometry and neutron scattering.

This application note provides a comprehensive guide to the synthesis of deuterated silica nanoparticles using TMOS-d12, based on the well-established Stöber method.[4] We will delve into the mechanistic underpinnings of the sol-gel process, offer a detailed, step-by-step protocol, and discuss essential characterization techniques.

The Sol-Gel Chemistry of TMOS-d12: A Mechanistic Overview

The synthesis of silica nanoparticles from TMOS-d12 follows the same fundamental principles as the traditional Stöber process, which involves the hydrolysis and subsequent condensation of a silicon alkoxide precursor in an alcoholic solvent, catalyzed by ammonia.[4][5]

1. Hydrolysis: The process begins with the hydrolysis of the methoxide groups (–OCD₃) of the TMOS-d12 precursor by water. This reaction is catalyzed by ammonia and results in the formation of silanol groups (Si-OH) and deuterated methanol (CD₃OH).[6][7]

2. Condensation: The newly formed silanol groups then undergo condensation reactions. This can occur in two ways: either through a water-producing condensation between two silanol groups to form a siloxane bridge (Si-O-Si), or an alcohol-producing condensation between a silanol group and a methoxide group.[8][9] These condensation reactions lead to the formation of a three-dimensional silica network, which constitutes the core of the nanoparticle.[10]

The size of the resulting nanoparticles is influenced by several factors, including the concentrations of TMOS-d12, water, and ammonia, as well as the reaction temperature.[11] Generally, higher concentrations of water and ammonia lead to larger particles.[4]

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the preparation of deuterated silica nanoparticles.

Caption: Workflow for the synthesis of deuterated silica nanoparticles.

Materials and Equipment

| Reagent/Equipment | Specifications | Supplier (Example) |

| Tetramethylorthosilicate-d12 (TMOS-d12) | 98 atom % D | Sigma-Aldrich |

| Ethanol (C₂H₅OH) | Absolute, ≥99.8% | Merck |

| Ammonium Hydroxide (NH₄OH) | 28-30% solution in water | Sigma-Aldrich |

| Deionized Water | High purity | Millipore |

| Magnetic Stirrer with Stir Bars | - | - |

| Centrifuge | Capable of >10,000 rpm | - |

| Oven or Vacuum Oven | For drying | - |

Detailed Experimental Protocol

This protocol is designed to produce deuterated silica nanoparticles with a diameter in the range of 30-50 nm. The final particle size can be tuned by adjusting the concentration of ammonia.[12]

1. Reaction Setup:

-

In a clean, dry flask, combine 16.75 mL of absolute ethanol, a specific volume of deionized water (this can be varied to control size), and the desired amount of ammonium hydroxide solution (e.g., 0.3-1.0 mL).[12]

-

Place a magnetic stir bar in the flask and begin stirring at room temperature to ensure a homogeneous solution.

2. Initiation of Nanoparticle Formation:

-

While the solution is stirring, add 0.5 mL of TMOS-d12 dropwise to the mixture.[12]

-

A milky white suspension should begin to form, indicating the nucleation and growth of silica nanoparticles.

3. Reaction and Aging:

-

Allow the reaction to proceed under continuous stirring for 24 hours at room temperature.[12][13] This aging step is crucial for the complete hydrolysis and condensation of the precursor and for the growth of uniform nanoparticles.

4. Nanoparticle Purification:

-

After 24 hours, stop the stirring and transfer the nanoparticle suspension to centrifuge tubes.

-

Centrifuge the suspension at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the silica nanoparticles.[13]

-

Carefully decant the supernatant.

-

Resuspend the nanoparticle pellet in absolute ethanol and vortex or sonicate to disperse the particles.

-

Repeat the centrifugation and washing steps at least three times with ethanol and then twice with deionized water to remove any unreacted reagents and byproducts.

5. Drying:

-

After the final wash, resuspend the nanoparticle pellet in a small amount of deionized water and transfer it to a suitable container.

-

Dry the nanoparticles in an oven at 80°C overnight or until a fine white powder is obtained.[14] Alternatively, lyophilization (freeze-drying) can be used to obtain a more easily dispersible powder.

Characterization of Deuterated Silica Nanoparticles

Thorough characterization is essential to confirm the successful synthesis and to determine the properties of the deuterated silica nanoparticles.

| Technique | Purpose | Expected Results |

| Dynamic Light Scattering (DLS) | To determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension. | Monodisperse population with a size range of 30-50 nm, depending on the synthesis conditions. |

| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the morphology, size, and uniformity of the nanoparticles.[15] | Spherical, non-aggregated nanoparticles with a smooth surface.[16] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the chemical composition and the presence of Si-O-Si bonds.[15] | Characteristic peaks for Si-O-Si stretching and bending, and the absence of C-D peaks from unreacted TMOS-d12. |

| X-ray Diffraction (XRD) | To determine the amorphous nature of the silica.[15] | A broad peak characteristic of amorphous silica. |

| Mass Spectrometry (e.g., SIMS, ICP-MS) | To confirm the incorporation of deuterium and to quantify the level of deuteration. | Detection of silicon isotopes and a significant deuterium signal. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability and the presence of residual organic groups.[9] | A weight loss profile corresponding to the removal of adsorbed water and silanol groups. |

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Large or aggregated nanoparticles | - High concentration of TMOS-d12- Insufficient stirring- Inadequate washing | - Decrease the concentration of the precursor.- Ensure vigorous and continuous stirring during the reaction.- Increase the number of washing steps with ethanol and water. |

| Broad size distribution | - Inhomogeneous mixing of reagents- Fluctuation in reaction temperature | - Add the TMOS-d12 precursor slowly and dropwise.- Maintain a constant reaction temperature. |

| Low yield of nanoparticles | - Incomplete hydrolysis or condensation- Insufficient centrifugation speed or time | - Ensure the correct concentrations of water and catalyst are used.- Increase the centrifugation speed and/or time to effectively pellet the nanoparticles. |

Conclusion

The use of TMOS-d12 in a modified Stöber synthesis provides a reliable and reproducible method for producing deuterated silica nanoparticles. These isotopically labeled nanoparticles are invaluable tools for researchers in drug development and materials science, enabling precise tracking and quantification in complex biological systems. By carefully controlling the reaction parameters outlined in this guide, scientists can synthesize high-quality deuterated silica nanoparticles tailored to their specific research needs.

References

-

Synthesis of silica nanoparticles by sol-gel method? - ResearchGate. (2023, May 12). Retrieved from [Link]

-

Fabrication of Silica Nanoparticles by Sol-Gel Method and Effect of TEOS Precursor - IOSR Journal. (2025, March 9). Retrieved from [Link]

-

Fast nucleation for silica nanoparticle synthesis using a sol–gel method - RSC Publishing. (n.d.). Retrieved from [Link]

-

Structural, Optical, and Morphological Characterization of Silica Nanoparticles Prepared by Sol-Gel Process - DergiPark. (2022, November 9). Retrieved from [Link]

-

Synthesis of Silica Nanoparticles by Sol-Gel: Size-Dependent Properties, Surface Modification, and Applications in Silica - SciSpace. (n.d.). Retrieved from [Link]

-

Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC - NIH. (n.d.). Retrieved from [Link]

-

Stöber process - Wikipedia. (n.d.). Retrieved from [Link]

-

Preparation and Characterization of Silica Nanoparticles and of Silica-Gentamicin Nanostructured Solution Obtained by Microwave-Assisted Synthesis - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of Size Controlled Spherical Silica Nanoparticles via Sol-Gel Process within Hydrophilic Solvent - :: Journal of the Korean Ceramic Society. (2017, January 31). Retrieved from [Link]

-

Dual-Silane Premodified Silica Nanoparticles—Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds - PMC. (2022, May 18). Retrieved from [Link]

-

Hydrolysis-condensation processes of the tetra-alkoxysilanes TPOS, TEOS and TMOS in some alcoholic solvents | Scilit. (n.d.). Retrieved from [Link]

-

Silica nanoparticles synthesis using Stober method with size rang 30-50 nm? (2020, November 28). Retrieved from [Link]

-

Biological Applications of Silica-Based Nanoparticles - MDPI. (n.d.). Retrieved from [Link]

-

Multifunctional Nanomedicine with Silica: Role of Silica in Nanoparticles for Theranostic, Imaging, and Drug Monitoring - PMC. (n.d.). Retrieved from [Link]

-

Stöber synthesis of monodispersed luminescent silica nanoparticles for bioanalytical assays. (n.d.). Retrieved from [Link]

-

Synthesis of Silica Membranes by Chemical Vapor Deposition Using a Dimethyldimethoxysilane Precursor - MDPI. (n.d.). Retrieved from [Link]

-

Preparation of Silica Nanoparticles via Two-Step Process Utilizing Mixed Chlorosilane Residues - SciSpace. (n.d.). Retrieved from [Link]

-

Emerging Applications of Silica Nanoparticles as Multifunctional Modifiers for High Performance Polyester Composites - ResearchGate. (2025, October 15). Retrieved from [Link]

-

Engineering Stöber Silica Nanoparticles: Insights into the Growth Mechanism and Development of Silica-Based Nanostructures for - ddd-UAB. (n.d.). Retrieved from [Link]

-

Hydrolysis and condensation reactions in sol–gel processes employing citric acid. (n.d.). Retrieved from [Link]

-

Synthesis of Monodisperse Silica Nanoparticles Dispersable in Non‐Polar Solvents. (2025, August 10). Retrieved from [Link]

-

HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or. (n.d.). Retrieved from [Link]

-

Preparation of silica nanoparticles: Determination of the optimal synthesis conditions for small and uniform particles | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

-

Synthesis of dendritic mesoporous silica nanoparticles by ultrasonic assisted microchannel continuous flow reaction - RSC Publishing. (n.d.). Retrieved from [Link]

-

Characterization of synthesized Silica nanoparticles by (A) XRD; (B) FTIR - ResearchGate. (n.d.). Retrieved from [Link]

-

Use of Silica Nanoparticles for Drug Delivery in Cardiovascular Disease - PubMed. (2023, October 1). Retrieved from [Link]

-

B.1 Hydrolysis and condensation reactions (SL) - YouTube. (2015, May 14). Retrieved from [Link]

-

Structural verification and optical characterization of SiO2–Au–Cu2O nanoparticles - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

-

(PDF) Influence of the hydrolysis and condensation time on the preparation of hybrid materials - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Applications of Silica-Based Nanoparticles [mdpi.com]

- 3. Multifunctional Nanomedicine with Silica: Role of Silica in Nanoparticles for Theranostic, Imaging, and Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stöber process - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Size Controlled Spherical Silica Nanoparticles via Sol-Gel Process within Hydrophilic Solvent [jkcs.or.kr]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. iosrjournals.org [iosrjournals.org]

- 14. scispace.com [scispace.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. ias.ac.in [ias.ac.in]

Application Note: Synthesis and Characterization of Low-Background Fused Silica for Neutron Scattering

Abstract

Objective: To provide a comprehensive technical guide for the synthesis and validation of low-background silica glass, specifically optimized for neutron scattering applications (SANS, diffraction). Audience: Materials scientists, biophysicists, and drug development professionals. Key Outcome: Production of glass cells/substrates with minimal incoherent scattering (low hydrogen) and minimal absorption (boron-free), enabling high-signal-to-noise ratio detection of dilute biological samples.

Introduction: The Physics of Background Noise

In neutron scattering, the signal-to-noise ratio (SNR) is often limited by the sample environment rather than the sample itself. Standard laboratory glassware (borosilicate) and even standard quartz contain elements that are detrimental to neutron experiments.

The Enemy: Incoherent Scattering and Absorption

Two physical processes in glass degrade neutron data:

-

Parasitic Absorption (

B): Boron-10 has a massive absorption cross-section ( -

Incoherent Scattering (

H): Hydrogen has one of the highest incoherent scattering cross-sections (

Material Selection Logic

To maximize neutron transmission and minimize background, the glass matrix must be composed of elements with low absorption and low incoherent scattering.

Table 1: Neutron Cross-Section Data for Glass Constituents

| Element | Isotope | Impact on Experiment | |||

| Silicon | 2.16 | 0.004 | 0.17 | Ideal Matrix (Transparent) | |

| Oxygen | 4.23 | 0.0008 | 0.0002 | Ideal Matrix (Transparent) | |

| Boron | 1.44 | 1.70 | 767.0 | Fatal (Beam Stop) | |

| Hydrogen | 1.76 | 80.27 | 0.33 | High Noise (Background Fog) |

Conclusion: The ideal material is Synthetic Fused Silica (

Synthesis Protocol: Low-OH Fused Silica

While industrial synthesis uses flame hydrolysis (CVD), a Sol-Gel approach is often preferred in research settings for creating custom shapes or coatings with ultra-high purity. The critical step in this protocol is the Chemical Dehydration (Chlorination) to remove silanol (Si-OH) groups.

Reagents and Precursors

-

Precursor: Tetraethyl orthosilicate (TEOS), 99.999% trace metals basis.

-

Solvent: Ethanol (absolute).

-

Catalyst: HCl (0.1 M) for hydrolysis; Ammonia (0.1 M) for gelation.

-

Dehydration Agent: Thionyl Chloride (

) or Chlorine gas (

Workflow Diagram

Figure 1: Sol-Gel synthesis workflow emphasizing the critical dehydration step for neutron applications.[1]

Detailed Step-by-Step Protocol

Phase 1: Sol-Gel Formation[1]

-

Mixing: Mix TEOS and Ethanol in a 1:4 molar ratio under dry nitrogen atmosphere.

-

Hydrolysis: Add 0.1 M HCl dropwise while stirring. The water:TEOS ratio (

) should be kept low ( -

Gelation: Adjust pH to ~6.0 using dilute Ammonia to induce gelation. Pour into mold (e.g., Teflon) immediately.

-

Aging: Allow the gel to age for 48 hours at room temperature to strengthen the silica network.

Phase 2: Drying (Xerogel Formation)

-

Solvent Exchange: Wash the gel with pure ethanol 3 times to remove water and unreacted precursors.

-

Slow Drying: Dry in an oven, ramping from 25°C to 120°C over 7 days. Note: Rapid drying causes cracking due to capillary stress.

Phase 3: Dehydration (The "Neutron-Grade" Step)

This step removes the hydrogen (as OH groups) that ruins neutron data.

-

Furnace Setup: Place the porous xerogel in a quartz tube furnace.

-

Calcination: Heat to 800°C under Oxygen flow to remove organic residues (carbon).

-

Chlorination: Switch gas flow to Chlorine (

) or Thionyl Chloride (-

Temp: 800°C - 1000°C.

-

Time: 2 - 4 hours.[2]

-

Mechanism:

. -

Result: The -OH groups are replaced by -Cl, which has a negligible neutron scattering cross-section compared to H.

-

Phase 4: Sintering (Consolidation)

-

Dechlorination: Ramp to 1100°C under Helium/Oxygen flow to remove excess chlorine (optional, prevents bubbling).

-

Vitrification: Ramp to 1200°C - 1400°C under Vacuum (

mbar). -

Hold: Hold for 2 hours until the gel collapses into fully dense, transparent glass.

Characterization and Validation

Before using the glass for neutron experiments, it must be validated.

FTIR Spectroscopy (OH Quantification)

The "water peak" in silica is a sharp overtone band at 3673 cm

-

Protocol: Measure transmission (

) of a polished slab (thickness -

Calculation: Use the Beer-Lambert law.

- L/(mol[1]·cm) is the extinction coefficient.

-

Pass Criteria: For SANS,

(Suprasil 300 grade). Standard UV-silica often has 1000 ppm, which is unacceptable.

Neutron Transmission Test

Directly measure the transmission of the empty cell in a neutron beam.

-

Expected Transmission:

-

Macroscopic Cross-Section (

):-

Pure

(Low OH): -

Borosilicate (Pyrex):

(due to Boron). -

High-OH Silica:

(due to Hydrogen).

-

Neutron Interaction Logic Diagram

Figure 2: Logical flow of neutron interaction. Hydrogen impurities create noise; Boron impurities cause signal loss.

Application in Drug Development (SANS)

Low-background silica is critical when studying Lipid Nanoparticles (LNPs) or Monoclonal Antibodies (mAbs) .

-

Contrast Matching: In SANS, we often use mixtures of

and -

The "Zero-Background" Cell: By using low-OH silica, the cell itself becomes effectively "invisible" in the neutron beam.

-

Protocol:

-

Load protein solution (0.5 - 5 mg/mL) into the custom Low-OH silica cell.

-

Measure scattering intensity

. -

Subtract empty cell background.

-

Result: Because the cell background is flat and low, the subtraction is clean, revealing low-Q structural features (radius of gyration, aggregation state) without artifacts.

-

References

-

Heraeus Conamic. (2021). Suprasil® 300 / 3001 / 3002 Data Sheet. Retrieved from [Link]

-

NIST Center for Neutron Research. (2003). Neutron Scattering Lengths and Cross Sections. Retrieved from [Link]

- Davis, K. M., et al. (1996). "Quantitative infrared spectroscopic measurement of hydroxyl concentrations in silica glass." Journal of Non-Crystalline Solids, 203, 27-36.

-

Sears, V. F. (1992).[3] "Neutron scattering lengths and cross sections." Neutron News, 3(3), 26-37.[3]

- Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.

- Mildner, D. F. R., et al. (2001). "Transmission of neutron guides with microstructure." Nuclear Instruments and Methods in Physics Research Section A, 457(3), 546-557.

Sources

Application Note: High-Temperature and Kinetic NMR Applications of Tetramethyl-d12 Orthosilicate (TMOS-d12)

Part 1: Executive Summary & Core Directive

The Challenge: Standard NMR referencing relies heavily on Tetramethylsilane (TMS).[1][2] However, TMS is fundamentally flawed for two critical application classes:

-

High-Temperature Studies (>30°C): With a boiling point of 26.5°C, TMS volatilizes rapidly, leading to signal loss, pressure buildup in sealed tubes, and concentration drift.

-

Silicon Kinetics (Sol-Gel): In analyzing siloxane polymerization, the reference must be chemically distinct yet spectrally relevant, without obscuring the proton window of the analytes.

The Solution:

Tetramethyl-d12 orthosilicate (TMOS-d12) , formula Si(OCD₃)₄, serves as a robust alternative. With a boiling point of ~121°C and a chemically inert profile (under anhydrous conditions), it provides a stable internal reference for

Part 2: Physicochemical Profile & Technical Logic

To validate TMOS-d12 as a standard, we must compare it against the incumbent (TMS) and aqueous standards (DSS).

Table 1: Comparative Properties of NMR Standards

| Property | TMS (Tetramethylsilane) | TMOS-d12 (Tetramethyl-d12 orthosilicate) | DSS (Reference) |

| Formula | Si(CH₃)₄ | Si(OCD₃)₄ | (CH₃)₃Si(CH₂)₃SO₃Na |

| Boiling Point | 26.5°C (Volatile) | 121°C (Stable) | N/A (Solid salt) |

| 0.0 ppm (Primary Ref) | -78.5 ppm (Secondary Ref)* | 1.53 ppm | |

| 0.0 ppm (Strong Singlet) | Silent (Deuterated) | 0.0 ppm | |

| 0.0 ppm | ~51.0 ppm (Septet) | - | |

| Solubility | Organics (CDCl₃, etc.) | Organics, Methanol | Water/DMSO |

| Stability | Inert | Hydrolytically Unstable | Stable |

*Note: Chemical shift values can vary slightly based on solvent and concentration. The -78.5 ppm value is referenced against TMS in CDCl₃.

Mechanistic Causality: Why TMOS-d12?

-

Thermal Headspace Management: In variable temperature (VT) NMR at 80°C, TMS exists almost entirely in the gas phase of the NMR tube (headspace), reducing the lock signal stability and reference integral. TMOS-d12 remains in the liquid phase, ensuring consistent concentration relative to the analyte.

-

Spectral Simplification (The "d12" Effect): In

H NMR studies of polymers, the strong singlet of non-deuterated TMOS (methyl protons) would dominate the spectrum. TMOS-d12 is "invisible" in the proton channel, allowing for artifact-free integration of analyte peaks, while still providing a

Part 3: Experimental Protocols

Protocol A: High-Temperature Internal Referencing ( C / Si)

Objective: Establish a stable chemical shift reference for samples run between 40°C and 100°C.

Safety Critical: TMOS and TMOS-d12 are severe eye hazards . Vapors can cause irreversible blindness. All handling must occur in a fume hood with butyl rubber gloves and safety goggles.

Workflow Diagram:

Figure 1: Workflow for preparing high-temperature NMR samples using TMOS-d12. Note the emphasis on moisture removal to prevent hydrolysis.

Step-by-Step Methodology:

-

Anhydrous Preparation: Ensure the analyte and primary solvent (e.g., Toluene-d8, DMSO-d6) are strictly anhydrous. Presence of water will hydrolyze TMOS-d12 into Methanol-d4 and Silica (

), appearing as a broad hump in the baseline. -

Doping: Add the analyte to the NMR tube. Add TMOS-d12.

-

Concentration: Target approx. 1% v/v. For a 600 µL sample, add 5-10 µL of TMOS-d12.

-

-

Sealing: For temperatures > solvent boiling point, use a pressure-rated J. Young valve tube. For standard high-temp work (<100°C), a standard cap sealed with Parafilm is sufficient, though flame-sealing is preferred for long-term stability.

-

Acquisition:

-

Allow the sample to equilibrate at the target temperature (e.g., 80°C) for at least 10 minutes inside the probe to stabilize the lock.

-

Acquire

Si or

-

-

Referencing:

-

Identify the TMOS-d12 peak.

- Si: Set the TMOS signal to -78.5 ppm .

- C: Set the TMOS methyl carbon signal (septet) to 51.0 ppm .

-

Protocol B: Monitoring Sol-Gel Kinetics (Hydrolysis & Condensation)

Objective: Use TMOS-d12 as a reactant tracer to monitor the hydrolysis rate of orthosilicates without proton interference.

The "Q" Notation Logic: In Silicon NMR, species are denoted by "Q" (Quaternary oxygen).

-

Q0: Monomer (TMOS-d12)

-

Q1: End group (Dimer)

-

Q2: Linear middle group

-

Q3: Branching point

-

Q4: Fully crosslinked network

Reaction Pathway Visualization:

Figure 2: The evolution of Silicon species during sol-gel processing. TMOS-d12 allows tracking of the Q0 consumption without

Methodology:

-

Baseline Acquisition: Acquire a single-pulse

Si spectrum of pure TMOS-d12 to establish the Q0 integral ( -

Reaction Initiation: Inject the catalyst (acid/base) and water into the NMR tube containing TMOS-d12. Shake vigorously.

-

Kinetic Loop:

-

Set up a "pseudo-2D" experiment (arrayed time series).

-

Pulse Program: zg (inverse gated decoupling recommended to suppress NOE for quantitative accuracy, though relaxation delays must be long, typically 10-30s for Si).

-

Tip: Use Cr(acac)₃ (Chromium acetylacetonate) as a relaxation agent (0.05 M) to shorten

relaxation times from minutes to seconds, allowing faster sampling rates.

-

-

Analysis: Integrate the decay of the -78.5 ppm peak (Q0) and the growth of the -85 ppm (Q1) and -95 ppm (Q2) regions.

Part 4: Safety & Stability (Self-Validating System)

To ensure the "Trustworthiness" of this protocol, you must recognize the failure modes.

The "Blindness" Risk: Unlike TEOS (Tetraethyl orthosilicate), which hydrolyzes to ethanol, TMOS hydrolyzes to Methanol . More critically, direct exposure to TMOS vapors causes the cornea to become opaque (corneal necrosis) due to silica deposition on the eye tissue.

-

Control: Never use TMOS-d12 on an open bench.

-

Disposal: Quench excess TMOS-d12 with aqueous NaOH to force full hydrolysis to safe silicate salts before disposal.

The "Hydrolysis" Artifact:

If your "Internal Standard" peak at -78.5 ppm begins to broaden or split, or if you see a growing peak at ~49 ppm in the

-